Lipophilicity: 5-Chloro vs. Non-Halogenated & Methyl Analogs
3-(5-Chlorothiophen-2-yl)propanenitrile exhibits a computed LogP of 2.85768, compared to 2.0 for the non-halogenated analog 3-(thiophen-2-yl)propanenitrile [1]. This represents a 0.86 LogP unit increase (~43% higher calculated value) attributable to the 5-chloro substitution. The chlorine atom increases hydrophobic character relative to the hydrogen-substituted baseline, which affects partitioning behavior in biphasic reactions and chromatographic retention . For the methyl-substituted analog 3-(5-methylthiophen-2-yl)propanenitrile, LogP values in available databases range from approximately 2.0 to 2.4 depending on the computational method, with the chloro derivative consistently showing higher predicted lipophilicity .
| Evidence Dimension | Lipophilicity (XLogP3-AA or computed LogP) |
|---|---|
| Target Compound Data | LogP 2.85768 (calculated) |
| Comparator Or Baseline | 3-(thiophen-2-yl)propanenitrile: LogP 2.0 (calculated); 3-(5-methylthiophen-2-yl)propanenitrile: LogP ~2.0–2.4 (calculated) |
| Quantified Difference | +0.86 LogP units vs. non-halogenated analog; ~0.4–0.8 LogP units higher than methyl analog |
| Conditions | Computational predictions (XLogP3 or equivalent algorithms) |
Why This Matters
Higher LogP predicts greater retention in reversed-phase chromatography and altered partitioning in liquid-liquid extractions, directly impacting purification workflow design and synthetic intermediate handling.
- [1] Chem960. 3-(thiophen-2-yl)propanenitrile (CAS 5722-13-4) Properties: XLogP 2. View Source
